2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H12ClF2NO2 and a molecular weight of 311.71 g/mol . This compound is characterized by the presence of chloro, difluoro, and phenoxyethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development for targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluoro-N-(2-(2-fluorophenoxy)ethyl)benzamide
- 2-chloro-4,5-difluoro-N-(2-(4-methoxyphenoxy)ethyl)benzamide
Uniqueness
2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is unique due to its specific combination of chloro, difluoro, and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H12ClF2NO2 |
---|---|
Molecular Weight |
311.71 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H12ClF2NO2/c16-12-9-14(18)13(17)8-11(12)15(20)19-6-7-21-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) |
InChI Key |
LLKZJMMOUYYSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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